molecular formula C16H18N2O2 B2849298 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopropanecarboxamide CAS No. 903299-53-6

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopropanecarboxamide

Cat. No.: B2849298
CAS No.: 903299-53-6
M. Wt: 270.332
InChI Key: RLLPEDSCCRTXHE-UHFFFAOYSA-N
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Description

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopropanecarboxamide is a sophisticated chemical compound offered for research and development purposes. This molecule features a complex hexahydropyrido[3,2,1-ij]quinolinone scaffold, a privileged structure in medicinal chemistry often associated with diverse biological activities . The core structure is functionalized with a cyclopropanecarboxamide moiety, a group known for its potential to enhance metabolic stability and modulate physicochemical properties in drug discovery . Compounds with similar complex heterocyclic frameworks have been investigated in scientific literature for their potential as kinase inhibitors, with some applications in oncological research . The specific research applications and mechanism of action for this compound are subject to ongoing investigation and should be validated by the researcher. This product is intended for use in controlled laboratory settings by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions and refer to the product's Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-14-6-5-12-9-13(17-16(20)10-3-4-10)8-11-2-1-7-18(14)15(11)12/h8-10H,1-7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLPEDSCCRTXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4CC4)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopropanecarboxamide is a complex organic compound classified as a quinoline derivative. It has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C₁₄H₁₈N₂O₂
  • Molecular Weight: 250.31 g/mol

The unique structure of this compound includes a hexahydropyridoquinoline core and a cyclopropanecarboxamide moiety. This combination contributes to its distinct chemical properties and enhances its reactivity with biological targets.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in various metabolic pathways.
  • Receptor Modulation: It might interact with receptors that play critical roles in cell signaling and function.

Understanding these mechanisms is crucial for elucidating the therapeutic potential of this compound.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. A study evaluating various derivatives found that compounds with structural similarities to this compound demonstrated notable cytotoxic effects against different cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundIC50 (μM) MCF-7IC50 (μM) HeLa
Compound A73 ± 329 ± 2.9
Compound B86 ± 3.971 ± 3.6
N-(3-oxo...)TBDTBD

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The presence of specific functional groups in the structure likely enhances lipophilicity and target interaction.

Anti-inflammatory Properties

Quinoline derivatives have been reported to possess anti-inflammatory effects. Preliminary studies suggest that N-(3-oxo...) may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.

Case Studies

Several studies have explored the biological activity of quinoline derivatives similar to N-(3-oxo...) in various contexts:

  • Study on Anticancer Activity: A recent investigation into substituted quinolines demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways.
  • Inflammation Models: Animal models treated with quinoline derivatives showed reduced markers of inflammation compared to controls.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethanesulfonamide Derivative: N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)ethanesulfonamide

  • Substituent : Ethanesulfonamide (-SO₂NH₂C₂H₅) vs. cyclopropanecarboxamide.
  • Key Differences: Solubility: Sulfonamides generally exhibit higher aqueous solubility due to their strong acidity (pKa ~10) compared to carboxamides (pKa ~15–17).
  • Synthesis : Ethanesulfonamide derivatives may require sulfonation steps, whereas cyclopropanecarboxamide involves coupling cyclopropanecarbonyl chloride to the amine group .

Acrylamide Derivative: (Z)-N-(2-aminoethyl)-2-cyano-3-(hexahydropyrido[3,2,1-ij]quinolin-9-yl)acrylamide

  • Substituent: Acrylamide with cyano and aminoethyl groups.
  • Electron Effects: The cyano group (-CN) is electron-withdrawing, which may alter electronic distribution in the core structure compared to the electron-neutral cyclopropane.
  • Applications: This compound’s aminoethyl group facilitates interactions with phosphorylated proteins, as seen in SMN-RNAP II inhibition studies .

Hydrazone Ligands and Diorganotin(IV) Complexes

  • Substituent : Hydrazide-Schiff base ligands (e.g., H2L1–H2L3) .
  • Key Differences: Chelation Capacity: Hydrazone ligands enable coordination with diorganotin(IV), forming antimicrobial complexes. Bioactivity: Tin complexes exhibit enhanced antimicrobial activity (e.g., MIC values 25–50 µg/mL against S. aureus) compared to non-metallated analogs .

Phenoxazinium Dye Precursors

  • Core Modification: Nitroso-julolidine derivatives (e.g., 9-nitroso-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol) .
  • Applications: Used in photodynamic therapy and bioimaging, unlike the carboxamide derivative .

Oxalamide Derivative: N1-(3-hydroxypropyl)-N2-(3-oxo-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

  • Substituent : Oxalamide (-NHCOCONH-) with a hydroxypropyl chain .
  • Key Differences :
    • Hydrogen Bonding : The dual amide groups in oxalamide enhance hydrogen-bonding capacity compared to the single carboxamide.
    • Solubility : The hydroxypropyl group improves hydrophilicity, which may enhance bioavailability .

Comparative Data Table

Compound Substituent Key Properties Applications References
N-(3-oxo-...cyclopropanecarboxamide Cyclopropanecarboxamide High steric hindrance; moderate solubility Potential kinase inhibition -
N-(3-oxo-...ethanesulfonamide Ethanesulfonamide High solubility; acidic Antimicrobial candidates
(Z)-N-(2-aminoethyl)-2-cyano-3-(...quinolin-9-yl)acrylamide Acrylamide, cyano, aminoethyl Planar structure; electron-withdrawing SMN-RNAP II inhibition
Diorganotin(IV) hydrazone complexes (e.g., Me₂SnL1) Hydrazide-Schiff base Chelation; antimicrobial activity (MIC 25–50 µg/mL) Antimicrobial agents
9-Nitroso-julolidine (phenoxazinium precursor) Nitroso Conjugated π-system; NIR absorption Dyes, bioimaging
N1-(3-hydroxypropyl)-N2-(3-oxo-...oxalamide Oxalamide, hydroxypropyl Dual H-bonding; hydrophilic Drug delivery, solubility enhancement

Q & A

Q. What are the key synthetic methodologies for preparing N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)cyclopropanecarboxamide?

The synthesis involves multi-step reactions, typically starting with the formation of the hexahydropyridoquinoline core followed by functionalization with cyclopropanecarboxamide. Critical steps include:

  • Core Formation : Cyclocondensation of precursors under controlled temperature (e.g., 80–100°C) and solvent systems (e.g., ethanol/DMF mixtures) to generate the bicyclic structure .
  • Amide Coupling : Reaction of the 9-amino group with cyclopropanecarboxylic acid derivatives using coupling agents like EDCI/HOBt in anhydrous dichloromethane .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the structural integrity of the compound confirmed?

Structural validation employs:

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm proton environments (e.g., cyclopropane CH2_2 at δ ~1.2–1.5 ppm) and carbonyl groups (C=O at δ ~170 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+^+ ion) to verify molecular formula .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction (using SHELXL ) resolves bond lengths (e.g., C=O bond ~1.22 Å) and torsion angles .

Advanced Research Questions

Q. What strategies resolve conflicting crystallographic data during refinement?

Discrepancies in electron density maps or thermal parameters require:

  • Multi-Software Cross-Validation : Compare SHELXL refinements with PLATON or Olex2 outputs to identify outliers.
  • Twinned Data Handling : For twinned crystals, use HKLF5 format in SHELXL to deconvolute overlapping reflections .
  • Hydrogen Bond Analysis : Validate H-bond networks (e.g., N–H···O=C interactions) against geometric restraints to correct positional errors .

Q. How can structure-activity relationships (SAR) be established for this compound?

SAR studies involve:

  • Substituent Variation : Synthesize analogs with modified cyclopropane (e.g., fluorinated derivatives) or quinoline cores (e.g., halogen substitutions at C-6) to assess biological activity shifts .
  • Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs), focusing on hydrogen-bonding motifs and hydrophobic pockets .
  • In Vitro Assays : Test analogs in dose-response curves (IC50_{50} determination) against disease-relevant cell lines, correlating activity with structural features .

Q. How are stability and degradation pathways analyzed under varying pH conditions?

Methodologies include:

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24 hours .
  • HPLC-MS Monitoring : Track degradation products (e.g., cyclopropane ring-opening or quinoline oxidation) using a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) .
  • Kinetic Modeling : Calculate rate constants (k) and half-life (t1/2_{1/2}) to predict shelf-life under physiological conditions .

Data Contradiction & Validation

Q. How to address discrepancies in biological activity data across studies?

  • Meta-Analysis Framework : Aggregate data from multiple assays (e.g., IC50_{50}, Ki) and apply statistical tools (e.g., ANOVA with Tukey post-hoc tests) to identify outliers .
  • Assay Standardization : Control variables (e.g., cell passage number, serum concentration) to minimize inter-lab variability .
  • Orthogonal Validation : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. cell-based assays) .

Q. What computational methods validate conflicting spectroscopic assignments?

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level and simulate NMR chemical shifts (RMSD < 0.2 ppm for 1H^1 \text{H}) to cross-check experimental data .
  • DEPT-135 and HSQC : Resolve overlapping signals by distinguishing CH3_3, CH2_2, and CH groups in complex spectra .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Core FormationEthanol, 85°C, 12 hr65–7090
Amide CouplingEDCI, HOBt, DCM, rt, 24 hr75–8095
PurificationSilica gel (CH2_2Cl2_2:MeOH 95:5)>98

Q. Table 2. X-ray Crystallography Parameters

ParameterValueReference
Space GroupP21_1/c
R Factor0.037
C=O Bond Length1.22 Å
H-bond (N–H···O=C)2.89 Å, 158°

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